molecular formula C7H5NOS B12359431 7aH-thieno[2,3-c]pyridin-7-one

7aH-thieno[2,3-c]pyridin-7-one

Cat. No.: B12359431
M. Wt: 151.19 g/mol
InChI Key: CDSNLYMVKXTFQX-UHFFFAOYSA-N
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Description

7aH-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7aH-thieno[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thienopyridin-2-ones .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 7aH-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

7aH-thieno[2,3-c]pyridin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7aH-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity . Detailed studies on its interaction with molecular targets are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Uniqueness of 7aH-thieno[2,3-c]pyridin-7-one: this compound stands out due to its unique structural features and the specific biological activities it exhibits.

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

7aH-thieno[2,3-c]pyridin-7-one

InChI

InChI=1S/C7H5NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4,6H

InChI Key

CDSNLYMVKXTFQX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1=CC=NC2=O

Origin of Product

United States

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